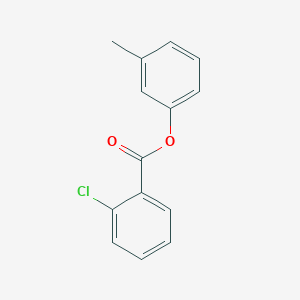
1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as OTCEC and has been the subject of several research studies in recent years. In
Mecanismo De Acción
The mechanism of action of OTCEC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, OTCEC has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
Studies have shown that OTCEC has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which can lead to a reduction in inflammation and pain. Additionally, OTCEC has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OTCEC in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using OTCEC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on OTCEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of OTCEC and to identify its potential targets for therapeutic intervention. Finally, more studies are needed to explore the potential side effects and toxicity of OTCEC in order to determine its safety for use in humans.
Conclusion:
In conclusion, 1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antioxidant properties make it a potential candidate for the treatment of various diseases. While there is still much to be learned about the mechanism of action and potential side effects of OTCEC, its unique properties make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of OTCEC involves the reaction of 2-acetylthiophene with cyclohexanecarboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This process yields a white crystalline solid which is the pure form of OTCEC.
Aplicaciones Científicas De Investigación
OTCEC has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and neuropathic pain. Additionally, OTCEC has been found to have antioxidant properties, which could make it useful in the prevention and treatment of various diseases associated with oxidative stress.
Propiedades
Fórmula molecular |
C13H16O3S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
1-(2-oxo-2-thiophen-2-ylethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3S/c14-10(11-5-4-8-17-11)9-13(12(15)16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
Clave InChI |
DLFATUBCOVJYCB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CS2)C(=O)O |
SMILES canónico |
C1CCC(CC1)(CC(=O)C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
